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Introduction
2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, is a highly

effective coupling reagent for the formation of esters and amides.[1] Developed by Professor

Isamu Shiina, MNBA has found widespread application in organic synthesis, particularly in the

macrolactonization of ω-hydroxycarboxylic acids.[1][2] This reaction, often referred to as the

Shiina macrolactonization, proceeds under mild, room temperature conditions and has been

successfully employed in the total synthesis of a diverse array of complex natural products.[3]

[4][5] Its efficiency, operational simplicity, and tolerance of various functional groups make it a

valuable tool for chemists in academia and industry.

The Shiina macrolactonization typically utilizes a nucleophilic catalyst, such as 4-

(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO), to activate

the carboxylic acid via the formation of a mixed anhydride intermediate.[3][4] The slow addition

of the seco-acid to a solution of MNBA and the catalyst is crucial for favoring the intramolecular

cyclization over intermolecular polymerization, leading to high yields of the desired

macrolactone.[6]

These application notes provide a comprehensive overview of MNBA-mediated

macrolactonization, including its mechanism, detailed experimental protocols, and a summary

of its application in the synthesis of bioactive molecules.
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Reaction Mechanism and Workflow
The generally accepted mechanism for the MNBA-mediated macrolactonization under basic

conditions involves the initial activation of the carboxylic acid by MNBA to form a mixed

anhydride. This is followed by an intramolecular acyl transfer to the hydroxyl group, facilitated

by a nucleophilic catalyst like DMAP.
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Caption: Reaction mechanism of MNBA-mediated macrolactonization.

A typical experimental workflow for performing an MNBA-mediated macrolactonization involves

the slow addition of the substrate to the reagents. This high-dilution technique is critical for

maximizing the yield of the monomeric macrolactone.
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Caption: General experimental workflow for MNBA macrolactonization.

Comparison with Other Macrolactonization Methods
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The Shiina macrolactonization offers several advantages over other common methods, such as

the Yamaguchi and Mitsunobu reactions. The mild reaction conditions and high yields, even for

sterically hindered substrates, make it a preferred choice in many synthetic campaigns.
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Caption: Comparison of Shiina macrolactonization with other methods.

Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the MNBA-mediated

macrolactonization of various seco-acids in the synthesis of natural products and their

analogues.

Table 1: Synthesis of Macrolactones of Varying Ring Sizes
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Entry

Substr
ate (ω-
Hydro
xycarb
oxylic
Acid)

Ring
Size

Cataly
st
(Equiv
alents)

Solven
t

Temp.
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

15-

Hydrox

ypentad

ecanoic

acid

16
DMAP

(6.0)
CH2Cl2 rt 1 95 [7]

2

11-

Hydrox

yundec

anoic

acid

12
DMAP

(6.0)
CH2Cl2 rt 3 89 [7]

3

9-

Hydrox

ynonan

oic acid

10
DMAP

(6.0)
Toluene 100 18 71 [3]

4

7-

Hydrox

yheptan

oic acid

8
DMAP

(6.0)
Toluene 100 24 67 [4]

Table 2: Application in Natural Product Synthesis
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Entry
Target
Molecul
e

Seco-
Acid
Precurs
or

Catalyst
(Equival
ents)

Solvent
Temp.
(°C)

Yield
(%)

Referen
ce

1

(-)-

Spirucho

statin A

Seco-

acid of

Spirucho

statin A

DMAP

(stoichio

metric)

Toluene rt 67 [4]

2
Octalacti

n A

Seco-

acid of

Octalacti

n A

DMAP

(6.0)
Toluene rt 84 [8]

3

Erythron

olide A

intermedi

ate

Conform

ationally

appropria

te seco-

acid

DMAP - mild excellent [3]

4

Tetrahydr

olipstatin

(THL)

β-

Hydroxyc

arboxylic

acid

precursor

Nucleoph

ilic

catalyst

- - - [9][10]

5
Ecklonial

actone B

Seco-

acid of

Ecklonial

actone B

DMAP - - 43 [5]

6
Pagoami

de A

Seco-

acid of

Pagoami

de A

DMAP DCM rt 20 [2]

Experimental Protocols
Protocol 1: General Procedure for MNBA-Mediated Macrolactonization
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This protocol provides a general method for the macrolactonization of an ω-hydroxycarboxylic

acid using MNBA and DMAP. The concentrations and reaction times may require optimization

for specific substrates.

Materials:

ω-Hydroxycarboxylic acid (seco-acid) (1.0 equiv)

2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 - 2.5 equiv)

4-(Dimethylamino)pyridine (DMAP) (2.6 - 6.0 equiv) or 4-(Dimethylamino)pyridine N-oxide

(DMAPO) (catalytic to stoichiometric)

Anhydrous dichloromethane (CH2Cl2) or Toluene

Syringe pump

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

MNBA and DMAP.

Dissolve the reagents in a sufficient volume of anhydrous solvent (e.g., CH2Cl2 or toluene)

to achieve a final substrate concentration of approximately 1-2 mM upon completion of the

addition.

In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid in the same

anhydrous solvent to a concentration of approximately 0.01-0.02 M.

Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution

of MNBA and DMAP over a period of 4-12 hours at room temperature. The slow addition is

critical to favor the intramolecular reaction.

After the addition is complete, allow the reaction to stir at room temperature for an additional

1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

macrolactone.

Protocol 2: Synthesis of Erythro-Aleuritic Acid Lactone

This protocol is a specific example of the application of MNBA-mediated macrolactonization.[7]

Materials:

Erythro-aleuritic acid (1.0 equiv)

MNBA (2.5 equiv)

DMAP (6.0 equiv)

Anhydrous CH2Cl2

Procedure:

To a solution of MNBA (2.5 equiv) and DMAP (6.0 equiv) in anhydrous CH2Cl2 (to achieve a

final concentration of 1 mM of the seco-acid) at room temperature, a solution of erythro-

aleuritic acid (1.0 equiv) in anhydrous CH2Cl2 is added over 4 hours using a syringe pump.

The reaction mixture is stirred for an additional hour at room temperature.

The reaction is quenched with saturated aqueous NaHCO3 and the aqueous layer is

extracted with CH2Cl2.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered,

and concentrated.
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The residue is purified by silica gel column chromatography to yield the erythro-aleuritic acid

lactone.

Conclusion
MNBA has proven to be a powerful and versatile reagent for macrolactonization in the

synthesis of a wide range of natural products and other complex molecules. The mild reaction

conditions, high yields, and tolerance for various functional groups make the Shiina

macrolactonization an invaluable method for researchers and scientists in the field of organic

synthesis and drug development. The protocols and data presented herein provide a practical

guide for the successful application of this important transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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